Diethylphenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158475. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

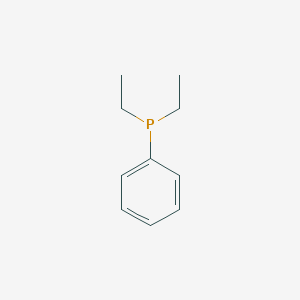

IUPAC Name |

diethyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTCZSBUROAWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166891 | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605-53-4 | |

| Record name | Diethylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1605-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Diethylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of diethylphenylphosphine (DEPP), a versatile organophosphorus compound with significant utility in organic synthesis and coordination chemistry. This document details experimental protocols, presents key physical and spectral data in a structured format, and illustrates the synthetic pathway for this important reagent.

Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic phosphine (B1218219) odor. It is an air-sensitive compound and should be handled under an inert atmosphere.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅P | [1] |

| Molecular Weight | 166.20 g/mol | [1] |

| CAS Number | 1605-53-4 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 224-225 °C (760 mmHg) | [1] |

| 120-121 °C (29 mmHg) | [1] | |

| Density | 0.954 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.546 | [1] |

| Flash Point | 84 °C (183.2 °F) | [1] |

| Solubility | Insoluble in water. Soluble in common organic solvents like THF, diethyl ether, and toluene. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

1.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H NMR | CDCl₃ | 7.40 - 7.20 | m | C₆H₅ | |

| 1.85 | dq | J(H,H) = 7.6, J(P,H) = 6.8 | P-CH₂-CH₃ | ||

| 1.05 | dt | J(H,H) = 7.6, J(P,H) = 14.0 | P-CH₂-CH₃ | ||

| ¹³C NMR | CDCl₃ | 139.0 | d | J(P,C) = 15.0 | Cipso (C₆H₅) |

| 132.5 | d | J(P,C) = 18.0 | Cortho (C₆H₅) | ||

| 128.3 | s | Cpara (C₆H₅) | |||

| 128.2 | d | J(P,C) = 6.0 | Cmeta (C₆H₅) | ||

| 21.0 | d | J(P,C) = 12.0 | P-CH₂-CH₃ | ||

| 11.0 | d | J(P,C) = 16.0 | P-CH₂-CH₃ | ||

| ³¹P NMR | CDCl₃ | -15.4 | s | P |

1.2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | m | C-H stretch (aromatic) |

| 2965, 2930, 2870 | s | C-H stretch (aliphatic) |

| 1480, 1435 | m | C=C stretch (aromatic ring) |

| 1455 | m | CH₂ bend |

| 1375 | m | CH₃ bend |

| 1095 | s | P-C stretch |

| 740, 695 | s | C-H out-of-plane bend (aromatic) |

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the reaction of dichlorophenylphosphine (B166023) with a Grignard reagent, specifically ethylmagnesium bromide.[2] This reaction proceeds via a nucleophilic substitution at the phosphorus center.

Reaction Scheme

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from dichlorophenylphosphine and ethylmagnesium bromide.[2]

Materials:

-

Dichlorophenylphosphine (PhPCl₂)

-

Magnesium turnings

-

Bromoethane (B45996) (EtBr)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of bromoethane (2.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the solution to room temperature.

-

-

Reaction with Dichlorophenylphosphine:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the dichlorophenylphosphine solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared ethylmagnesium bromide solution from the dropping funnel to the stirred dichlorophenylphosphine solution. Maintain the temperature at 0 °C during the addition. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile ligand and reagent in organic synthesis, primarily due to the nucleophilic nature of the phosphorus atom.

Ligand in Homogeneous Catalysis

It serves as a moderately bulky and electron-rich ligand for transition metals, finding application in various catalytic cross-coupling reactions.[1] These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Examples of such reactions include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.

-

Heck Reaction: Vinylation of aryl halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

The steric and electronic properties of this compound can be fine-tuned to influence the activity and selectivity of the metal catalyst.

Reagent in Organic Synthesis

Beyond its role as a ligand, this compound can also act as a reagent in various organic transformations. For example, it can be used in the Wittig reaction and its variations for the synthesis of alkenes from carbonyl compounds. It can also be oxidized to this compound oxide, a useful intermediate in its own right.

Reaction Pathway: Ligand in a Generic Cross-Coupling Cycle

The following diagram illustrates the general role of a phosphine ligand, such as this compound, in a palladium-catalyzed cross-coupling reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of Diethylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Diethylphenylphosphine (DEPP). It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid organophosphorus compound.[1][2] It is recognized for its utility as a ligand in transition metal-catalyzed reactions, particularly in organic synthesis.[1][2] DEPP is sensitive to air and moisture and should be handled under an inert atmosphere.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅P | [1][2][3] |

| Molecular Weight | 166.20 g/mol | [3][4] |

| Density | 0.954 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 120-121 °C at 29 mmHg | [1][4] |

| 220 °C (lit.) | [2] | |

| Melting Point | 45 °C | [1] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [4] |

| Water Solubility | Not miscible or difficult to mix | [1] |

| Vapor Pressure | 0.0839 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.546 (lit.) | [1][4][5] |

| CAS Number | 1605-53-4 | [1][2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from dichlorophenylphosphine (B166023) and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Dichlorophenylphosphine

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line apparatus

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Dichlorophenylphosphine:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Prepare a solution of dichlorophenylphosphine in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dichlorophenylphosphine solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃). Record the spectrum on an NMR spectrometer. The spectrum will show characteristic signals for the phenyl and ethyl protons.

-

31P NMR: Using the same sample, acquire a proton-decoupled 31P NMR spectrum.[6] A single sharp signal is expected, with its chemical shift being characteristic of a tertiary phosphine (B1218219).[6] An external standard of 85% H₃PO₄ is typically used for referencing.[6]

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[7] The spectrum will display characteristic absorption bands for P-C, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

3. Density Determination:

-

Use a pycnometer, a flask with a precisely known volume.[1]

-

Weigh the empty, clean, and dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[1] Given the air and moisture sensitivity of the compound, this procedure should be carried out under an inert atmosphere.

4. Boiling Point Determination:

-

For air-sensitive compounds, the boiling point can be determined using a small-scale distillation apparatus under reduced pressure and an inert atmosphere.

-

Place a small amount of the sample in a distillation flask with a boiling chip.

-

Connect the flask to a vacuum line and a manometer.

-

Heat the sample gently and record the temperature at which the liquid and vapor are in equilibrium at a specific pressure.

5. Refractive Index Measurement:

-

Place a few drops of the liquid on the prism of an Abbe refractometer.[8]

-

Circulate water at a constant temperature (typically 20 °C) through the instrument.

-

Measure the refractive index by aligning the shadow line with the crosshairs in the eyepiece.[8]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Role in Buchwald-Hartwig Amination

This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The following diagram outlines the catalytic cycle.

References

- 1. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 2. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 3. Determination of the complex refractive index of powder phosphors [open.fau.de]

- 4. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. barron.rice.edu [barron.rice.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. youtube.com [youtube.com]

Diethylphenylphosphine: A Technical Guide for Researchers

CAS Number: 1605-53-4 Molecular Formula: C₁₀H₁₅P

This technical guide provides an in-depth overview of diethylphenylphosphine, a versatile organophosphorus compound. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, applications in organic synthesis, and relevant experimental protocols.

Compound Properties

This compound is a colorless to slightly yellow liquid widely utilized as a ligand in catalysis and organic synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1605-53-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₅P | [1][2][3][4] |

| Molecular Weight | 166.20 g/mol | [1][2][5] |

| Density | 0.954 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 120-121 °C at 29 mmHg | [3][5] |

| Refractive Index | n20/D 1.546 | [3][4][5] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [5] |

| Synonyms | Phenyldiethylphosphine, Diethylphenylphosphene | [2][3] |

Applications in Catalysis and Organic Synthesis

This compound primarily serves as a monodentate phosphine (B1218219) ligand in transition metal catalysis, particularly with palladium. Phosphine ligands are crucial in homogeneous catalysis as their electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of the metal center.[8] Bulky and electron-donating phosphines are known to enhance the rate of oxidative addition, a key step in many catalytic cycles, and facilitate reductive elimination.[9][10]

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are extensively used in the pharmaceutical, agrochemical, and materials science industries.

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, involves three main steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[2] this compound, as a ligand (L), plays a critical role in stabilizing the palladium catalyst and modulating its activity throughout this cycle.

Below are diagrams illustrating the catalytic cycles where this compound can be employed as a ligand.

References

- 1. benchchem.com [benchchem.com]

- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]

An In-depth Technical Guide to the Electronic and Steric Properties of Diethylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphenylphosphine (PEt₂Ph) is a tertiary phosphine (B1218219) ligand widely employed in coordination chemistry and homogeneous catalysis. Its utility stems from a finely tuned balance of electronic and steric properties, which are critical determinants of the reactivity, selectivity, and stability of its metal complexes. This technical guide provides a comprehensive overview of these core properties, detailing quantitative metrics, the experimental protocols for their determination, and the logical relationship between ligand characteristics and catalytic performance. The information is structured to serve as a practical reference for researchers leveraging phosphine ligands in catalyst design, reaction optimization, and the development of novel chemical entities.

Core Physicochemical and Quantitative Properties

This compound is a colorless to slightly yellow liquid at room temperature, notable for its role as a versatile ligand in transition metal catalysis.[1] Its efficacy in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings is directly attributable to its specific steric and electronic profile.[2] A summary of its key physical and quantitative ligand properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅P | [3] |

| Molecular Weight | 166.20 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 0.954 g/mL at 25 °C | [2] |

| Boiling Point | 120-121 °C at 29 mmHg | [2] |

| CAS Number | 1605-53-4 | [3] |

Table 2: Steric and Electronic Parameters of this compound

| Parameter | Description | Value | Source |

| Tolman Cone Angle (θ) | A measure of the ligand's steric bulk. | 136° | [4] |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's net electron-donating ability, derived from the A₁ ν(CO) stretching frequency in the [Ni(CO)₃(PEt₂Ph)] complex. | 2063.7 cm⁻¹ | [4] |

| pKa of Conjugate Acid (HPEt₂Ph⁺) | A measure of the ligand's basicity. | Not available in cited literature. The typical range for protonated tertiary phosphines is ~2-8.[1] | N/A |

Characterization and Experimental Protocols

The quantitative parameters that define a phosphine ligand are determined through specific experimental and computational protocols. Understanding these methodologies is crucial for the critical evaluation and comparison of different ligands.

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of a dihalophenylphosphine with an organometallic ethylating agent, such as a Grignard reagent.

Protocol: Synthesis via Grignard Reaction

-

Reaction Setup: A moisture-free, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, and the entire apparatus is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Reagent: A solution of dichlorophenylphosphine (B166023) in an anhydrous ether solvent (e.g., diethyl ether or THF) is placed in the flask.

-

Addition: A solution of ethylmagnesium bromide (EtMgBr) in the same solvent is added dropwise from the dropping funnel to the stirred solution of dichlorophenylphosphine at a controlled temperature (typically 0 °C).

-

Reaction: Following the addition, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.

-

Workup: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Determination of Steric Properties: The Tolman Cone Angle (θ)

The Tolman cone angle is a critical measure of the steric bulk of a phosphine ligand.[5] While originally determined using physical CPK models, modern determinations rely on more precise computational or crystallographic methods.

Protocol: Computational Determination of the Cone Angle

-

Structural Optimization: The three-dimensional structure of the phosphine ligand coordinated to a model metal center (e.g., Nickel, with a standard M-P bond length of 2.28 Å) is computationally modeled. The geometry of this complex is optimized using Density Functional Theory (DFT) calculations to find the lowest energy conformation.

-

Cone Construction: A cone is mathematically constructed with the metal atom at the vertex. The cone is defined as the smallest possible cone that encompasses the van der Waals radii of all atoms of the ligand.

-

Angle Calculation: The angle (θ) at the apex of this cone is calculated. For asymmetrical ligands like PEt₂Ph, an effective cone angle is determined by averaging the contributions of the different substituents.

References

The Coordination Chemistry of Diethylphenylphosphine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of diethylphenylphosphine (PEt₂Ph), a versatile tertiary phosphine (B1218219) ligand. It covers the synthesis of the ligand and its metal complexes, its electronic and steric properties, and its applications in catalysis, with a focus on cross-coupling and hydrogenation reactions. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and graphical representations of key concepts and workflows.

Introduction

This compound (PEt₂Ph) is an organophosphorus compound that serves as a valuable ligand in coordination chemistry and homogeneous catalysis.[1] Its electronic and steric properties, which are intermediate between those of trialkylphosphines and triarylphosphines, allow for fine-tuning of the catalytic activity of metal centers.[2] This guide will detail the synthesis, properties, and coordination behavior of PEt₂Ph, providing a foundational understanding for its application in synthetic chemistry.

Ligand Properties

The utility of a phosphine ligand in catalysis is largely determined by its steric and electronic characteristics. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Steric Properties: Tolman Cone Angle

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For this compound, the calculated cone angle is approximately 139.4°.[3] This places it as a moderately bulky ligand, offering a balance between steric hindrance that can promote reductive elimination in catalytic cycles and allowing for substrate coordination.

Electronic Properties: Tolman Electronic Parameter

The Tolman electronic parameter (TEP) is derived from the vibrational frequency of the A₁ carbonyl stretch of a Ni(CO)₃L complex and reflects the ligand's net electron-donating ability.[4] For PEt₂Ph, the experimentally determined TEP is 2063.7 cm⁻¹.[5] This value indicates that PEt₂Ph is a relatively strong electron-donating ligand, which can enhance the rate of oxidative addition in catalytic cycles.[4]

Table 1: Physicochemical and Steric/Electronic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅P | [6] |

| Molecular Weight | 166.20 g/mol | [6] |

| Boiling Point | 120-121 °C / 29 mmHg | [6] |

| Density | 0.954 g/mL at 25 °C | [6] |

| Refractive Index (n₂₀/D) | 1.546 | [6] |

| Tolman Cone Angle (θ) | 139.4° | [3] |

| Tolman Electronic Parameter (ν(CO)) | 2063.7 cm⁻¹ | [5] |

Synthesis

Synthesis of this compound (PEt₂Ph)

This compound can be synthesized via a Grignard reaction. The general approach involves the reaction of a chlorophosphine with a Grignard reagent.[5] Specifically, chlorodiethylphosphine (B1584981) can be reacted with phenylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chlorodiethylphosphine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of bromobenzene in the same anhydrous solvent is added dropwise. The reaction is typically initiated with a small crystal of iodine if necessary and proceeds under reflux until the magnesium is consumed.

-

Reaction with Chlorodiethylphosphine: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chlorodiethylphosphine in anhydrous diethyl ether or THF is then added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes

PEt₂Ph readily forms complexes with a variety of transition metals, particularly those from the platinum group. The synthesis of palladium(II) and platinum(II) complexes typically involves the reaction of the phosphine with a suitable metal precursor.

Experimental Protocol: Synthesis of trans-[PdCl₂(PEt₂Ph)₂]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (PEt₂Ph)

-

Standard laboratory glassware

Procedure:

-

A suspension of palladium(II) chloride in ethanol or acetonitrile is heated to reflux.

-

A solution of this compound (2 equivalents) in the same solvent is added dropwise to the refluxing suspension.

-

The reaction mixture is refluxed until the solid PdCl₂ has completely reacted, and a clear solution is formed.

-

The solution is then cooled to room temperature, and the product is allowed to crystallize.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield trans-[PdCl₂(PEt₂Ph)₂].

Experimental Protocol: Synthesis of cis-[PtCl₂(PEt₂Ph)₂]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound (PEt₂Ph)

-

Water/Ethanol mixture

-

Standard laboratory glassware

Procedure:

-

Potassium tetrachloroplatinate(II) is dissolved in a minimal amount of water.

-

A solution of this compound (2 equivalents) in ethanol is added dropwise to the aqueous solution of K₂[PtCl₄] with stirring.

-

A precipitate typically forms immediately or upon gentle warming.

-

The reaction mixture is stirred for a few hours at room temperature or slightly elevated temperature to ensure complete reaction.

-

The solid product is collected by filtration, washed with water, then with cold ethanol, and dried under vacuum to yield cis-[PtCl₂(PEt₂Ph)₂].

Coordination Chemistry and Spectroscopic Data

This compound typically coordinates to metal centers through its phosphorus atom. The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus nucleus and provides valuable information about coordination.

Table 2: Representative ³¹P NMR Chemical Shifts

| Compound | ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |

| PEt₂Ph | approx. -15 to -25 | CDCl₃ | Estimated |

| trans-[PdCl₂(PEt₂Ph)₂] | approx. 20 to 30 | CDCl₃ | Estimated |

| cis-[PtCl₂(PEt₂Ph)₂] | approx. 10 to 20 | CDCl₃ | Estimated |

Note: The ³¹P NMR chemical shifts for the PEt₂Ph complexes are estimates based on typical values for similar phosphine complexes and should be confirmed experimentally.

Applications in Catalysis

PEt₂Ph has demonstrated utility as a ligand in a variety of palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenations. Its moderate steric bulk and good electron-donating properties contribute to efficient catalytic turnovers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes of PEt₂Ph can effectively catalyze the coupling of aryl halides with arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound (PEt₂Ph)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water (e.g., 10:1 mixture)

-

Standard Schlenk tube and glassware

Procedure:

-

In a Schlenk tube under an inert atmosphere, Pd(OAc)₂ (e.g., 1 mol%) and PEt₂Ph (e.g., 2-3 mol%) are dissolved in degassed toluene.

-

4-Bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) are added, followed by degassed water.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a set time, with progress monitored by TLC or GC.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 4-methoxybiphenyl.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes. Palladium complexes incorporating PEt₂Ph can serve as effective catalysts for this transformation.

Experimental Protocol: Heck Reaction of Iodobenzene (B50100) with Styrene

Materials:

-

Iodobenzene

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (PEt₂Ph)

-

Triethylamine (Et₃N) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Standard Schlenk tube and glassware

Procedure:

-

To a Schlenk tube under an inert atmosphere are added Pd(OAc)₂ (e.g., 1 mol%), PEt₂Ph (e.g., 2-3 mol%), iodobenzene (1.0 equivalent), and the solvent.

-

Styrene (1.2 equivalents) and the base (e.g., 1.5 equivalents) are then added.

-

The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a set time, with progress monitored by TLC or GC.

-

After completion, the reaction is cooled, and the mixture is filtered to remove the precipitated ammonium salt.

-

The filtrate is diluted with a suitable organic solvent and washed with water to remove the remaining base and solvent.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization to yield stilbene.

Hydrogenation

Rhodium complexes bearing phosphine ligands are well-known catalysts for the hydrogenation of olefins. While specific data for PEt₂Ph in this context is less common in introductory literature, its properties suggest it would be a competent ligand for such transformations.

Table 3: Representative Catalytic Applications of PEt₂Ph-based Systems

| Reaction | Substrates | Catalyst System | Conditions | Yield (%) | TON/TOF | Reference |

| Suzuki-Miyaura | 4-Bromoanisole + Phenylboronic acid | Pd(OAc)₂ / PEt₂Ph | Toluene/H₂O, K₂CO₃, 100 °C | High | - | General Protocol |

| Heck Reaction | Iodobenzene + Styrene | Pd(OAc)₂ / PEt₂Ph | DMF, Et₃N, 120 °C | High | - | General Protocol |

| Hydrogenation | Styrene | [RhCl(PEt₂Ph)₃] (hypothetical) | Toluene, H₂ (1 atm), RT | - | - | - |

Note: The yields and turnover numbers/frequencies (TON/TOF) are qualitative descriptions based on the expected performance of such catalytic systems and would need to be determined experimentally.

Conclusion

This compound is a versatile and effective ligand in coordination chemistry, offering a valuable combination of steric and electronic properties. Its straightforward synthesis and ability to form stable and catalytically active complexes with transition metals make it a useful tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application in key catalytic transformations, offering both theoretical understanding and practical experimental guidance for its use in research and development. Further exploration of its coordination chemistry with a broader range of metals and its application in other catalytic processes is a promising area for future investigation.

References

reactivity and stability of Diethylphenylphosphine

An In-depth Technical Guide to the Reactivity and Stability of Diethylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((C₂H₅)₂PC₆H₅) is a tertiary phosphine (B1218219) that serves as a versatile and valuable ligand in organometallic chemistry and catalysis.[1] Its unique electronic and steric properties make it an effective component in a variety of transition metal-catalyzed reactions, which are fundamental to modern organic synthesis and drug development.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, along with detailed experimental protocols for its synthesis, handling, and use in common catalytic reactions.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₅P | [1][3][4] |

| Molecular Weight | 166.20 g/mol | [1][4][5] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 0.954 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 120-121 °C at 29 mmHg; 220 °C at 760 mmHg | [1][3][5] |

| Melting Point | 45 °C | [3][6] |

| Flash Point | 85 °C (185 °F) | [3][6] |

| Refractive Index (n₂₀/D) | 1.546 | [3][4][5] |

| Water Solubility | Not miscible or difficult to mix | [3][6] |

| CAS Number | 1605-53-4 | [1][3][4][5] |

Stability and Handling

A critical aspect of working with this compound is its sensitivity to atmospheric conditions. Understanding its stability and proper handling procedures is paramount for safety and experimental success.

Air and Moisture Sensitivity

This compound is classified as an air and moisture-sensitive compound.[7][8] The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen, leading to the formation of this compound oxide. This oxidation is a common degradation pathway for phosphine ligands and can significantly impact their effectiveness in catalytic reactions, as the resulting phosphine oxide is generally a poor ligand.[5] The rate of oxidation is influenced by the electron density on the phosphorus atom; more electron-donating alkyl groups, such as the ethyl groups in this compound, can make the phosphine more prone to oxidation compared to triarylphosphines.

Hydrolysis can also occur in the presence of moisture, although it is generally less rapid than oxidation for tertiary phosphines. To ensure the integrity of the compound, it should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).

Recommended Handling Protocols

Due to its air and moisture sensitivity, all manipulations of this compound should be carried out using inert atmosphere techniques.

-

Glovebox: For weighing and transferring the solid or liquid, a glovebox is the ideal environment to exclude air and moisture.

-

Schlenk Line: Standard Schlenk line techniques can be used for reactions and solvent transfers. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.

-

Solvents: Solvents used with this compound should be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by distillation from an appropriate drying agent or by using a solvent purification system.

-

Storage: The compound should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, under an inert atmosphere and in a cool, dry place.

Below is a generalized workflow for handling air-sensitive reagents like this compound.

Caption: Recommended workflow for handling this compound.

Reactivity and Applications

This compound's reactivity is dominated by the lone pair of electrons on the phosphorus atom, which makes it an excellent nucleophile and a strong σ-donating ligand for transition metals.

Oxidation

As mentioned, the most common reaction of this compound upon exposure to air is oxidation to form this compound oxide.

Caption: Oxidation of this compound to its corresponding oxide.

Role as a Ligand in Catalysis

This compound is widely used as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][5] The balance of its steric bulk and electronic properties allows for the formation of stable and catalytically active metal complexes.[2] It is a key component in numerous named reactions essential for the synthesis of pharmaceuticals and fine chemicals.[1][5]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.

-

Heck Reaction: Formation of C-C bonds between aryl or vinyl halides/triflates and alkenes.[5]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines.

-

Negishi Coupling: Formation of C-C bonds between organozinc compounds and various organic halides.[5]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[5]

The general catalytic cycle for a Suzuki-Miyaura coupling reaction, where a phosphine ligand like this compound plays a crucial role, is depicted below.

Caption: Role of phosphine ligand in the Suzuki-Miyaura cycle.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its application in a representative cross-coupling reaction.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a general method for the synthesis of mixed arylalkyl tertiary phosphines.[1]

Materials:

-

Dichlorophenylphosphine (B166023) (1.0 equiv)

-

Ethylmagnesium bromide (2.2 equiv, e.g., 1 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution (deoxygenated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere of argon or nitrogen, add dichlorophenylphosphine to a Schlenk flask containing anhydrous THF and cool the solution to -10 °C in an ice-salt bath.

-

Slowly add the ethylmagnesium bromide solution dropwise to the stirred solution of dichlorophenylphosphine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of deoxygenated saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, dilute with ethyl acetate (B1210297), and separate the organic layer.

-

Wash the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, where this compound can be used as a ligand.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

-

This compound (2-4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

-

Anhydrous toluene (B28343) (5 mL)

-

Water (1 mL)

-

Schlenk tube or reaction vial

Procedure:

-

To a Schlenk tube, add the aryl chloride, arylboronic acid, K₃PO₄, and a magnetic stir bar.

-

In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and this compound in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Add water to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC/MS.

-

After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Quantitative Data from Catalytic Reactions

The efficiency of this compound as a ligand can be evaluated by the yield of the desired product under specific reaction conditions. The following table provides representative data for Suzuki-Miyaura and Heck reactions, which, while not exclusively using this compound, are indicative of the performance of similar phosphine ligands in these transformations.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citations |

| Suzuki-Miyaura | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (1 mol%), P(biph)Ph₂ (4 mol%) | K₃PO₄ | Toluene/Water | 100 | 1 | >95 | [9] |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (1.5 mol%) | KF | Dioxane | RT | 12 | 98 | [7] |

| Heck Reaction | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Na₂CO₃ | DMF | 100 | 24 | 95 | [10] |

| Heck Reaction | Iodobenzene | Estragole | Pd precursor (1 mol%) | K₂CO₃ | DMF | 100 | 3 | 89 | [11] |

Note: P(biph)Ph₂ and P(t-Bu)₃ are structurally different from this compound but are representative phosphine ligands for these reactions. The data illustrates typical conditions and outcomes.

Conclusion

This compound is a cornerstone ligand in modern synthetic chemistry, offering a favorable balance of steric and electronic properties for a wide range of catalytic applications. Its primary drawback is its sensitivity to air and moisture, which necessitates careful handling under inert conditions to prevent degradation to the corresponding phosphine oxide. By following the detailed protocols for its synthesis, handling, and application, researchers can effectively harness the reactivity of this compound to construct complex molecules relevant to the pharmaceutical and materials science industries.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Diethylphenylphosphine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Diethylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1605-53-4). The information is intended for professionals in research and development who handle this chemical. All quantitative data is summarized in tables for clarity, and key procedures are visualized using diagrams.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅P | [1] |

| Molecular Weight | 166.21 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Pungent | [2] |

| Boiling Point | 220 °C / 428 °F | [1] |

| Flash Point | 66 °C / 150.8 °F | [1] |

| Density | 0.954 g/cm³ at 25 °C | [1] |

| Solubility | Immiscible in water | [2] |

| Stability | Air and moisture sensitive | [1][2] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. Below is a summary of its GHS classification and a discussion of its toxicological properties.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | Combustible liquid |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

Note: Classifications are based on available Safety Data Sheets.[1]

Toxicological Data

For context, a study on related phosphine (B1218219) compounds in rats reported the following 4-hour LC50 values[3]:

-

Phosphine: 0.44 µM/L

-

Phenylphosphine (B1580520): 1.56 µM/L

-

Triphenylphosphine (B44618): 47.8 µM/L

It is crucial to note that these values are for different, albeit related, compounds and should be used for informational purposes only. They may not accurately reflect the toxicity of this compound. All phosphines should be handled with a high degree of caution due to their potential for toxicity.[4]

Occupational Exposure Limits (OELs)

There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), for this compound from major regulatory bodies.[5][6] Given the lack of specific limits, exposure should be minimized to the lowest achievable level through engineering controls and appropriate personal protective equipment.

Handling and Storage Protocols

Due to its air- and moisture-sensitive nature, this compound requires specialized handling techniques to ensure safety and maintain its chemical integrity.

General Handling

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line techniques.[7][8]

-

Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying overnight at >125 °C and cooling under an inert atmosphere.[7]

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Storage

-

Store in a tightly sealed container under an inert atmosphere.[1]

-

Keep in a cool, dry, and well-ventilated place away from heat and ignition sources.[1]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[9]

Experimental Workflow: Transfer of this compound using Schlenk Technique

The following diagram outlines a standard procedure for transferring an air-sensitive liquid like this compound.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield (conforming to EN166 or NIOSH standards). |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and be aware of breakthrough times. |

| Body Protection | Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes. |

| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. If exposure limits are likely to be exceeded or irritation occurs, use a NIOSH/MSHA or EN 136 approved respirator with an appropriate filter. |

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating risks associated with this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Acute and subacute inhalation toxicities of phosphine, phenylphosphine and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Occupational exposure limits - ECHA [echa.europa.eu]

- 6. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. reddit.com [reddit.com]

- 9. gelest.com [gelest.com]

The Advent of a Workhorse Ligand: A Historical Perspective on Diethylphenylphosphine

An in-depth look at the synthesis, characterization, and early applications of diethylphenylphosphine (DEPP), a ligand that has played a significant role in the development of coordination chemistry and catalysis.

Introduction

This compound (DEPP), with the chemical formula P(C₆H₅)(C₂H₅)₂, is a tertiary phosphine (B1218219) ligand that has found widespread use in coordination chemistry and homogeneous catalysis. Its unique combination of steric and electronic properties has made it a versatile tool for chemists seeking to fine-tune the reactivity of metal centers. This technical guide explores the historical development of DEPP, from its initial synthesis to its emergence as a key ligand in the mid-20th century.

Early Synthesis of Mixed Alkyl-Aryl Phosphines

The synthesis of tertiary phosphines with a mix of alkyl and aryl substituents, such as DEPP, became feasible with the development of organometallic chemistry in the late 19th and early 20th centuries. While a definitive first synthesis of this compound is not readily apparent in early literature, its preparation follows the general and well-established methods for creating P-C bonds.

One of the most prominent and enduring methods for the synthesis of such phosphines is the Grignard reaction .[1] This powerful carbon-carbon bond-forming reaction was readily adapted for the formation of carbon-phosphorus bonds.

Experimental Protocol: Grignard Synthesis of this compound

The most probable and historically significant route to this compound involves the reaction of a dichlorophenylphosphine (B166023) with an ethyl Grignard reagent.

Materials:

-

Dichlorophenylphosphine (C₆H₅PCl₂)

-

Magnesium turnings

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Ethyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Dichlorophenylphosphine: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of dichlorophenylphosphine in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Logical Flow of the Grignard Synthesis

References

Theoretical Exploration of Diethylphenylphosphine's Structural Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphenylphosphine (DEPP) is a tertiary phosphine (B1218219) with significant applications in catalysis and materials science. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for optimizing its performance in these roles. This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of DEPP. In the absence of detailed published experimental or computational data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for determining its geometric parameters and conformational energy landscape. Representative data, derived from analogous phosphine compounds, are presented to offer a predictive model of DEPP's structural features. This guide is intended to serve as a foundational resource for researchers embarking on theoretical investigations of DEPP and related organophosphorus compounds.

Introduction

Organophosphorus compounds, particularly tertiary phosphines, are a cornerstone of modern chemistry, finding widespread use as ligands in transition metal catalysis, as reagents in organic synthesis, and as building blocks for functional materials. The steric and electronic properties of these phosphines are intimately linked to their molecular structure, including bond lengths, bond angles, and the rotational conformations of their substituents. This compound (DEPP) represents a molecule with a balance of alkyl and aryl substitution at the phosphorus center, making its structural analysis a subject of considerable interest.

Theoretical chemistry provides a powerful toolkit for elucidating the structural and energetic properties of molecules like DEPP at a level of detail that can be challenging to obtain through experimental methods alone. Computational techniques, most notably Density Functional Theory (DFT), enable the precise calculation of molecular geometries, vibrational frequencies, and the energetics of different conformational states. This guide details a standard, high-quality computational protocol for such an investigation and presents expected structural parameters for DEPP based on data from closely related molecules.

Proposed Computational Methodology

The following section outlines a detailed protocol for the theoretical study of this compound using DFT. This methodology is designed to yield accurate and reliable data on the molecule's structure and conformational preferences.

Software and Initial Structure Generation

A variety of quantum chemistry software packages are suitable for these calculations, including but not limited to Gaussian, ORCA, and Q-Chem. The initial 3D structure of this compound can be generated using molecular building tools such as Avogadro or GaussView.

Geometry Optimization

The initial structure should be subjected to a geometry optimization to locate the lowest energy conformation on the potential energy surface. A widely used and reliable DFT functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distributions.

Frequency Calculations

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of the frequency calculation also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the P-C(phenyl) and the two P-C(ethyl) bonds. A relaxed potential energy surface (PES) scan should be performed for the dihedral angles C-P-C(phenyl)-C and C-P-C(ethyl)-C. This involves systematically rotating the chosen dihedral angle in small increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step. This process reveals the low-energy conformers and the transition states that separate them, allowing for the determination of rotational energy barriers.

The workflow for a typical theoretical study of molecular structure is depicted in the diagram below.

Predicted Structural Data for this compound

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| P - C(phenyl) | 1.83 - 1.85 |

| P - C(ethyl) | 1.84 - 1.86 |

| C(ethyl) - C(H3) | 1.53 - 1.55 |

| C - C (in phenyl) | 1.39 - 1.41 |

| C - H (phenyl) | 1.08 - 1.10 |

| C - H (ethyl) | 1.09 - 1.11 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C(phenyl) - P - C(ethyl) | 100 - 103 |

| C(ethyl) - P - C(ethyl) | 101 - 104 |

| P - C(ethyl) - C(H3) | 113 - 116 |

| P - C(phenyl) - C | 119 - 121 |

| C - C - C (in phenyl) | 119 - 121 |

| H - C - H (in ethyl) | 107 - 109 |

Table 3: Predicted Dihedral Angles and Rotational Barriers

| Dihedral Angle | Description | Predicted Barrier (kcal/mol) |

| C(ethyl)-P-C(phenyl)-C | Rotation of the phenyl group | 1 - 3 |

| C(phenyl)-P-C(ethyl)-C(H3) | Rotation of the ethyl groups (staggered vs. eclipsed) | 3 - 5 |

Conformational Isomers

The primary sources of conformational isomerism in this compound are the rotations around the P-C(phenyl) and P-C(ethyl) bonds. The relative orientation of the phenyl ring and the ethyl groups will determine the overall shape of the molecule and its steric profile. The diagram below illustrates the potential conformational relationships.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's structure. While experimental and computational data for this specific molecule are currently limited, the presented computational protocol offers a clear path for researchers to generate high-quality, predictive data. The tabulated expected structural parameters, derived from analogous compounds, serve as a valuable reference point for future studies. A thorough understanding of the conformational landscape of this compound, as can be obtained through the methods described herein, is essential for the rational design of new catalysts and materials with tailored properties. This guide empowers researchers in drug development and materials science to leverage computational chemistry for a deeper understanding of this important organophosphorus compound.

Methodological & Application

Diethylphenylphosphine as a Ligand in Transition Metal Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphenylphosphine (DEPP) is a tertiary phosphine (B1218219) ligand utilized in transition metal catalysis. Characterized by a phenyl group and two ethyl groups attached to a central phosphorus atom, DEPP possesses a combination of steric bulk and electron-donating properties that make it a candidate for various catalytic transformations. While less prevalent in the literature than more sterically hindered biarylphosphine ligands, DEPP can be an effective ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

These application notes provide an overview of the use of this compound in key transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Due to the limited availability of detailed published protocols specifically employing this compound, this document presents representative experimental procedures that can be adapted for use with DEPP. The provided quantitative data is illustrative of typical results obtained with similar phosphine ligands and should be considered a benchmark for reaction optimization.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, a common motif in drug molecules. This compound can serve as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

Quantitative Data Summary (Representative)

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 12 | 85 | [1] |

| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 92 | [2] |

| 3 | 2-Bromopyridine | 3-Furylboronic acid | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 78 | [3] |

Experimental Protocol (Representative)

Reaction: Synthesis of 4-methylbiphenyl

-

Catalyst Preparation: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (4.0 mg, 0.024 mmol, 2.4 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

-

Reagent Addition: To the catalyst mixture, 4-bromotoluene (B49008) (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and powdered K₃PO₄ (424 mg, 2.0 mmol) are added.

-

Reaction Execution: The Schlenk tube is sealed and heated to 100 °C with vigorous stirring for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate (B1210297) (20 mL). The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 4-methylbiphenyl.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Catalytic Cycle

Application 2: Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. This compound can be employed as a ligand to promote this transformation, which is widely used in the synthesis of complex organic molecules.

Quantitative Data Summary (Representative)

| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Iodobenzene (B50100) | Styrene (B11656) | Et₃N | DMF | 100 | 24 | 90 | [4] |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 18 | 88 | [5] |

| 3 | 1-Chloronaphthalene | Methyl methacrylate | K₂CO₃ | NMP | 140 | 24 | 75 | [6] |

Experimental Protocol (Representative)

Reaction: Synthesis of (E)-stilbene

-

Catalyst Preparation: A 50 mL round-bottom flask is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and this compound (8.3 mg, 0.05 mmol, 5 mol%). The flask is evacuated and backfilled with nitrogen three times. Anhydrous N,N-dimethylformamide (DMF, 10 mL) is added, and the mixture is stirred until the catalyst and ligand dissolve.

-

Reagent Addition: To the catalyst solution, iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (B128534) (202 mg, 2.0 mmol) are added via syringe.

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

Work-up and Purification: The mixture is cooled to room temperature, diluted with water (30 mL), and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by recrystallization from ethanol (B145695) to yield (E)-stilbene.

Catalytic Cycle: Heck Reaction

Caption: Heck Reaction Catalytic Cycle

Application 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, enabling the formation of arylamines from aryl halides and amines. This compound can be utilized as a ligand in this reaction, which is of great importance in medicinal chemistry.

Quantitative Data Summary (Representative)

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Chlorotoluene | Morpholine (B109124) | NaOtBu | Toluene | 100 | 18 | 95 | [7] |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 89 | [8] |

| 3 | 2-Bromonaphthalene | n-Butylamine | LiHMDS | THF | 80 | 16 | 91 | [9] |

Experimental Protocol (Representative)

Reaction: Synthesis of N-phenylmorpholine

-

Catalyst Precursor Formation: In a glovebox, a vial is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), this compound (4.0 mg, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Reagent Addition: Toluene (5 mL), bromobenzene (B47551) (157 mg, 1.0 mmol), and morpholine (105 mg, 1.2 mmol) are added to the vial.

-

Reaction Execution: The vial is sealed and heated to 100 °C with stirring for 18 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through Celite, and concentrated. The residue is purified by flash chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to give N-phenylmorpholine.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Cycle

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the screening and optimization of reactions using this compound as a ligand.

Caption: General Experimental Workflow

Conclusion